molecular formula C10H13NO3 B13023012 2-Isopropyl-6-nitro anisole CAS No. 1000342-22-2

2-Isopropyl-6-nitro anisole

Cat. No.: B13023012
CAS No.: 1000342-22-2
M. Wt: 195.21 g/mol
InChI Key: XKTILMTVFLKCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-6-nitro anisole: is an organic compound with the molecular formula C10H13NO3 It is a derivative of anisole, where the methoxy group is substituted with an isopropyl group at the 2-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-nitro anisole typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-6-nitro anisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 2-Isopropyl-6-amino anisole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-nitro anisole involves its interaction with various molecular targets:

Properties

CAS No.

1000342-22-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methoxy-1-nitro-3-propan-2-ylbenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3

InChI Key

XKTILMTVFLKCKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.